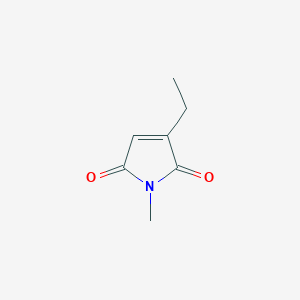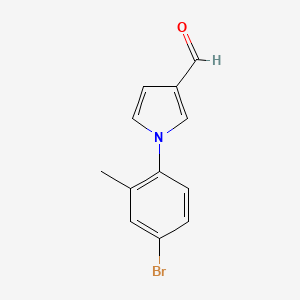
7-(Naphthalene-1-sulfonyl)quinolin-8-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Naphthalen-1-ylsulfonyl)quinolin-8-ol is a heterocyclic compound that combines the structural features of quinoline and naphthalene. This compound is known for its potential applications in various fields, including medicinal chemistry and material science. The presence of both quinoline and naphthalene moieties in its structure imparts unique chemical and physical properties, making it a valuable compound for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Naphthalen-1-ylsulfonyl)quinolin-8-ol typically involves the sulfonylation of quinolin-8-ol with naphthalene-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include:
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
The reaction mechanism involves the nucleophilic attack of the hydroxyl group of quinolin-8-ol on the sulfonyl chloride, leading to the formation of the sulfonylated product.
Industrial Production Methods
Industrial production of 7-(Naphthalen-1-ylsulfonyl)quinolin-8-ol may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency. Purification steps such as recrystallization or chromatography are often employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
7-(Naphthalen-1-ylsulfonyl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents present on the quinoline and naphthalene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium
Reduction: Sodium borohydride in methanol or ethanol
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution
Major Products Formed
Oxidation: Formation of quinolin-8-one derivatives
Reduction: Formation of reduced quinoline derivatives
Substitution: Formation of halogenated or nucleophile-substituted derivatives
科学研究应用
7-(Naphthalen-1-ylsulfonyl)quinolin-8-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and antiviral agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Material Science: The compound is used in the development of organic semiconductors and light-emitting materials. Its conjugated system provides excellent electronic properties, making it suitable for use in organic electronics.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions. Its fluorescent properties make it useful for imaging and diagnostic applications.
作用机制
The mechanism of action of 7-(Naphthalen-1-ylsulfonyl)quinolin-8-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of enzymatic functions. In biological systems, the compound may interfere with cellular signaling pathways, leading to altered cellular responses.
相似化合物的比较
Similar Compounds
Quinolin-8-ol: A parent compound with similar structural features but lacking the naphthalene sulfonyl group.
Naphthalene-1-sulfonyl chloride: A precursor used in the synthesis of 7-(Naphthalen-1-ylsulfonyl)quinolin-8-ol.
8-Hydroxyquinoline: A compound with similar quinoline structure but different functional groups.
Uniqueness
7-(Naphthalen-1-ylsulfonyl)quinolin-8-ol is unique due to the presence of both quinoline and naphthalene moieties, which impart distinct chemical and physical properties. This combination allows the compound to exhibit a wide range of biological activities and makes it suitable for various applications in medicinal chemistry, material science, and biological research.
属性
CAS 编号 |
61430-96-4 |
|---|---|
分子式 |
C19H13NO3S |
分子量 |
335.4 g/mol |
IUPAC 名称 |
7-naphthalen-1-ylsulfonylquinolin-8-ol |
InChI |
InChI=1S/C19H13NO3S/c21-19-17(11-10-14-7-4-12-20-18(14)19)24(22,23)16-9-3-6-13-5-1-2-8-15(13)16/h1-12,21H |
InChI 键 |
IYAHTSYZAOZJNX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)C3=C(C4=C(C=CC=N4)C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





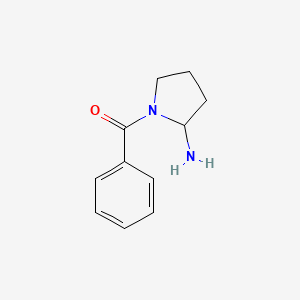
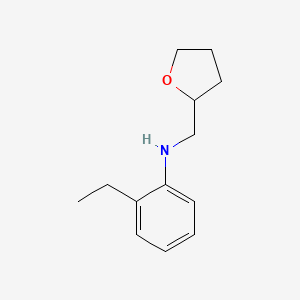
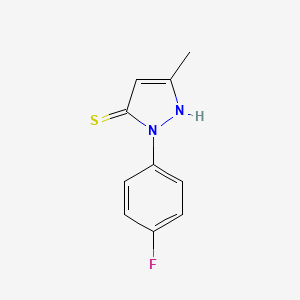
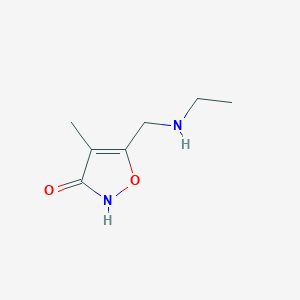
![4-Chloro-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12877298.png)

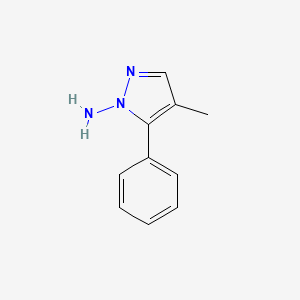

![2-(Hydroxymethyl)benzo[d]oxazole-4-carbonyl chloride](/img/structure/B12877315.png)
